molecular formula C10H4Cl4FN B3032004 4-Chloro-8-fluoro-2-trichloromethyl-quinoline CAS No. 927800-48-4

4-Chloro-8-fluoro-2-trichloromethyl-quinoline

Cat. No.: B3032004
CAS No.: 927800-48-4
M. Wt: 298.9 g/mol
InChI Key: QOVRIZVMTSSKRO-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Chloro-8-fluoro-2-trichloromethyl-quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions are typically quinoline derivatives with varying degrees of substitution and oxidation states .

Scientific Research Applications

4-Chloro-8-fluoro-2-trichloromethyl-quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research involving this compound includes the development of potential therapeutic agents targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-2-trichloromethyl-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of the research .

Properties

IUPAC Name

4-chloro-8-fluoro-2-(trichloromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4FN/c11-6-4-8(10(12,13)14)16-9-5(6)2-1-3-7(9)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVRIZVMTSSKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588860
Record name 4-Chloro-8-fluoro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-48-4
Record name 4-Chloro-8-fluoro-2-(trichloromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927800-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-fluoro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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